molecular formula C25H26N2O4S B2466625 N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide CAS No. 1005300-26-4

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2466625
CAS No.: 1005300-26-4
M. Wt: 450.55
InChI Key: ICHWVXVYOBSQKE-UHFFFAOYSA-N
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Description

N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide is a synthetic sulfonamide-acetamide hybrid compound featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position and a 2-(2-methylphenoxy)acetamide moiety at the 6-position. This structure combines sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial systems.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-9-12-22(13-10-18)32(29,30)27-15-5-7-20-16-21(11-14-23(20)27)26-25(28)17-31-24-8-4-3-6-19(24)2/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHWVXVYOBSQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

The sulfonylation of the tetrahydroquinoline is carried out using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The final step involves the acylation of the sulfonylated tetrahydroquinoline with 2-(2-methylphenoxy)acetyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide exhibits various biological activities that make it a candidate for therapeutic applications:

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of key enzymes involved in metabolic pathways. For instance:

  • Acetylcholinesterase Inhibition : Studies indicate that compounds with similar structures demonstrate significant inhibition of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .
  • α-Glucosidase Inhibition : Its potential as an α-glucosidase inhibitor suggests applications in managing Type 2 diabetes mellitus by slowing carbohydrate absorption .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

There is growing interest in the anticancer properties of sulfonamide derivatives. Research indicates that similar compounds have shown promising results in inhibiting tumor cell growth across multiple cancer types. For example:

  • In Vitro Studies : Compounds structurally related to this compound have been evaluated for their cytotoxic effects on human cancer cell lines, showing significant inhibition rates .
  • Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression .

Case Studies and Research Findings

A number of studies have documented the synthesis and biological evaluation of similar compounds:

StudyFocusFindings
Enzyme inhibitorsSynthesized compounds showed potential as α-glucosidase and acetylcholinesterase inhibitors.
Antimicrobial activityDocumented effectiveness against various bacterial strains with notable MIC values.
Anticancer evaluationDemonstrated significant cytotoxicity against multiple human cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Functional Groups
Target Compound 1,2,3,4-Tetrahydroquinoline 1-(4-Methylbenzenesulfonyl), 6-(2-(2-methylphenoxy)acetamide) Sulfonamide, Acetamide, Aryl ether
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Benzene 4-Chloro-2-nitro, methylsulfonyl, acetamide Sulfonamide, Acetamide, Nitro
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () Dihydroquinoline Cyclopropane, fluorine, carboxylate, sulfonamide, acetamide Sulfonamide, Acetamide, Carboxylate, Halogens
Key Observations :
  • Sulfonamide-Acetamide Motif: All three compounds share sulfonamide and acetamide groups, which are critical for hydrogen-bonding interactions with biological targets. However, the target compound’s tetrahydroquinoline core introduces steric and electronic differences compared to the simpler benzene ring in or the dihydroquinoline-carboxylate in .
  • In contrast, the target compound’s 2-methylphenoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability. ’s fluorine and cyclopropane substituents suggest enhanced metabolic stability and target engagement, features absent in the target compound .

Biological Activity

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide (referred to as compound A) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A has a complex structure characterized by a tetrahydroquinoline core modified with a sulfonyl group and a phenoxyacetamide moiety. The molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 356.42 g/mol.

The biological activity of compound A is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compound A exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
  • Receptor Modulation : It has been shown to interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

Pharmacological Effects

Research indicates that compound A possesses several pharmacological properties:

  • Antimicrobial Activity : In vitro studies have demonstrated that compound A exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
  • Anticancer Potential : Preliminary studies indicate that compound A may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
  • Anti-inflammatory Effects : Compound A has shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of compound A, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative treatment for resistant bacterial infections.
  • Cancer Cell Apoptosis : In a series of experiments on human breast cancer cell lines, treatment with compound A resulted in significant cell death through apoptosis. The study highlighted the activation of caspases 3 and 9, indicating a mitochondrial pathway involvement.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of compound A led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that compound A could be beneficial in managing conditions like sepsis or chronic inflammatory diseases.

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